2,3,3-trimethyl-3H-indol-7-ol
Description
Historical Evolution of Indole (B1671886) Chemistry and its Derivatives in Scientific Inquiry
The journey of indole chemistry began in the mid-19th century, with its roots in the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org Just a few years later, in 1869, he proposed its chemical structure. wikipedia.org The late 19th and early 20th centuries saw a surge of interest as the indole nucleus was identified in numerous important naturally occurring compounds, including the essential amino acid tryptophan and various alkaloids. wikipedia.orgcreative-proteomics.com This discovery spurred extensive research into the synthesis and properties of indole derivatives.
A pivotal moment in this field was the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgnih.gov This versatile method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains a cornerstone for creating a wide array of substituted indoles. wikipedia.orgnih.gov Over the years, numerous other synthetic methods have been developed, such as the Leimgruber–Batcho indole synthesis, which is particularly favored in the pharmaceutical industry for its efficiency and high yields. wikipedia.org The 20th century further solidified the importance of indole chemistry, with the discovery of its role as a precursor to vital biomolecules like the plant hormone indole-3-acetic acid and its presence in many pharmaceutical drugs. creative-proteomics.com
Significance of the Indole Scaffold in Modern Chemical Research
The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is considered a "privileged structure" in medicinal chemistry. researchgate.net This term reflects its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide range of biological targets. researchgate.netmdpi.com The versatility of the indole ring allows for the introduction of various functional groups at different positions, leading to a diverse library of derivatives with distinct pharmacological activities. ijpsr.comnih.gov
Indole derivatives are at the core of numerous therapeutic agents, targeting a wide spectrum of diseases. ijpsr.comresearchgate.net These include applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. nih.govnrfhh.com The indole nucleus is a key component in drugs like the anti-inflammatory indomethacin, the antimigraine drug sumatriptan, and the anticancer agent vincristine. researchgate.netnumberanalytics.commdpi.com Its significance extends to materials science, where indole-based compounds are utilized in the development of organic light-emitting diodes (OLEDs). numberanalytics.com The ongoing exploration of indole derivatives continues to yield novel compounds with significant potential in both medicine and technology. researchgate.netrsc.org
Structural Elucidation and Nomenclatural Considerations for 2,3,3-trimethyl-3H-indol-7-ol
The systematic name for the compound of interest is this compound. This name provides a precise description of its molecular architecture. The "indol" core indicates the presence of the characteristic fused bicyclic system. The "3H-indol" specifies the indolenine tautomer, where the double bond is between the nitrogen and C2, and the C3 position is saturated. The "2,3,3-trimethyl" prefix details the locations of three methyl group substituents. Finally, the "-7-ol" suffix indicates a hydroxyl group attached to the 7th position of the indole ring.
Table 1: Key Identifiers for this compound
| Identifier | Value |
| CAS Number | 60068-89-5 bldpharm.com |
| Molecular Formula | C11H13NO bldpharm.com |
| Molecular Weight | 175.23 g/mol bldpharm.com |
| IUPAC Name | This compound |
Note: The table is interactive and can be sorted by clicking on the headers.
Overview of Key Research Areas Pertaining to this compound and its Closely Related Indolenine Derivatives
Research on this compound and its indolenine analogs spans several areas of chemical science. A significant focus is on their synthesis and chemical reactivity. For instance, indolenine derivatives are key intermediates in the synthesis of various dyes, including cyanine (B1664457) dyes. google.com The Vilsmeier-Haack reaction, for example, has been used to functionalize 2,3,3-trimethyl-3H-indole, demonstrating the reactivity of the methyl group at the C2 position. researchgate.net
Furthermore, indolenine derivatives are explored for their potential biological activities. While specific research on the bioactivity of this compound is not extensively documented in readily available literature, the broader class of substituted indoles and indolenines is a hotbed for drug discovery. nrfhh.commdpi.com Studies have investigated indole derivatives for their anticancer, antimicrobial, and anti-inflammatory properties. nrfhh.commdpi.com The synthesis of novel indolenine-based compounds, such as those conjugated with other heterocyclic systems like 1,3-tropolones, has been shown to yield molecules with cytotoxic properties against cancer cell lines. beilstein-journals.org Additionally, the creation of azo dyes from 2,3,3-trimethyl-3H-indolenine derivatives highlights their application in materials science and as potential photochromic materials. lpnu.uaresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2,3,3-trimethylindol-7-ol |
InChI |
InChI=1S/C11H13NO/c1-7-11(2,3)8-5-4-6-9(13)10(8)12-7/h4-6,13H,1-3H3 |
InChI Key |
DAADCNFMPQKNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC=C2O |
Origin of Product |
United States |
Investigation of Reaction Mechanisms for 2,3,3 Trimethyl 3h Indol 7 Ol Formation and Transformations
Mechanistic Pathways of the Fischer Indole (B1671886) Synthesis for 3H-Indole Formation
The Fischer indole synthesis is a cornerstone reaction in heterocyclic chemistry for the formation of indoles and their derivatives, including 3H-indoles (indolenines). The reaction commences with the condensation of a (substituted) phenylhydrazine (B124118) with a ketone or aldehyde, in this case, a precursor that would lead to the 2,3,3-trimethyl substitution pattern, under acidic conditions. wikipedia.orgbyjus.com
The generally accepted mechanism, first proposed by Robinson, involves several key steps: nih.gov
Hydrazone Formation and Tautomerization: The initial step is the formation of a phenylhydrazone from the reaction between the phenylhydrazine and a ketone. This hydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form. wikipedia.orgnih.gov This tautomerization is a critical equilibrium that sets the stage for the subsequent cyclization.
Cyclization and Aromatization: The resulting di-imine intermediate then undergoes an intramolecular cyclization to form a five-membered ring, an aminoacetal (or aminal) intermediate. nih.govresearchgate.net Under the acidic reaction conditions, this intermediate eliminates a molecule of ammonia (B1221849). byjus.comnih.gov This elimination step is followed by a final proton loss, which leads to the formation of the aromatic indole ring system. nih.gov In the case of 2,3,3-trimethyl-3H-indol-7-ol, the specific phenylhydrazine and ketone precursors would be chosen to yield the desired substitution pattern on the resulting indolenine core.
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.orgnih.gov The choice of acid catalyst, which can be a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂, BF₃), is crucial for the success of the reaction. wikipedia.org
Detailed Studies of Electrophilic Aromatic Substitution on the Indole Ring (relevant to 7-substitution)
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The position of substitution is dictated by the stability of the resulting intermediate cation (Wheland intermediate).
Regioselectivity of Electrophilic Attack: In general, electrophilic attack on the indole ring preferentially occurs at the C3 position of the pyrrole (B145914) ring. This is because the resulting cation can be stabilized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C3 position is already substituted, as in the case of this compound's precursor, electrophilic attack may occur at other positions.
Substitution at the C7 Position: Achieving substitution at the C7 position of the indole nucleus can be challenging due to the inherent preference for attack at other sites. However, specific strategies have been developed to direct electrophiles to this position. One approach involves the use of directing groups. For instance, N-H borylation can direct a subsequent C-H borylation to the C7 position. nih.gov Another strategy involves the use of specific catalytic systems. For example, cationic zirconium complexes have been shown to mediate the regioselective alkylation of N-alkylindoles at the C7 position. researchgate.net
Influence of Substituents: The presence of existing substituents on the indole ring significantly influences the regioselectivity of further electrophilic attack. Electron-donating groups generally activate the ring towards substitution, while electron-withdrawing groups deactivate it. The position of these groups can direct incoming electrophiles to specific locations on either the pyrrole or the benzene ring. For instance, under strongly acidic conditions, protonation at C3 can deactivate the pyrrole ring, leading to substitution on the benzene ring, often at the C5 position, para to the nitrogen. bhu.ac.in
The following table summarizes the general outcomes of electrophilic substitution on the indole ring:
| Position of Attack | Stability of Intermediate | Common Outcome |
| C3 | Most stable, charge delocalized over N | Preferred site of substitution |
| C2 | Less stable than C3 attack | Occurs if C3 is blocked |
| Benzene Ring | Generally less reactive than the pyrrole ring | Substitution occurs under specific conditions or with directing groups |
Mechanisms of N-Alkylation and Quaternization Reactions of Indolenines
Indolenines, such as this compound, possess a nucleophilic nitrogen atom within their imine functionality, making them susceptible to N-alkylation and quaternization reactions.
N-Alkylation: The lone pair of electrons on the nitrogen atom of the indolenine can act as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). This results in the formation of a new N-C bond and the generation of an indoleninium salt. These reactions often compete with C-alkylation, particularly at the C3 position in related indole structures. mdpi.com The regioselectivity between N- and C-alkylation can be influenced by reaction conditions such as the solvent and the nature of the base used. mdpi.com
Quaternization: The introduction of a positive charge through quaternization increases the solubility of the indolenine in polar solvents and enhances its reactivity in subsequent reactions like conjugate additions. For example, 2,3,3-trimethylindolenine (B142774) can be quaternized with 3-iodopropionic acid. This modification is a key step in the synthesis of various functional molecules, including zwitterionic near-infrared (NIR) emitters. Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols provides an eco-friendly method for the N-alkylation of indolines. organic-chemistry.org
Understanding Acid-Catalyzed Transformations and Rearrangements Involving Indolenine Structures
Indolenine structures are prone to a variety of transformations and rearrangements, particularly under acidic conditions. These reactions often involve the protonation of the indolenine nitrogen, leading to the formation of a reactive indoleninium cation.
Spiroindolenine Rearrangements: Spiroindolenines, when treated with a catalytic amount of acid, can undergo ring-expansive migration reactions. acs.org This process can lead to the formation of larger ring systems, such as tetrahydro-β-carbolines or tetrahydrocarbazoles. acs.org The stereochemistry of these rearrangements is often correlated with the electronic properties of the migrating group and the acidity of the catalyst. acs.org
Oxidative Rearrangements: Indoles can undergo oxidative rearrangement to form oxindoles, a transformation that is often a key step in the synthesis of complex natural products. researchgate.net This process can proceed through an indolenine intermediate.
Cope Rearrangement: In certain biosynthetic pathways, indolenine intermediates can participate in Cope rearrangements. Acid catalysis, through protonation of the indolenine nitrogen, can facilitate this type of pericyclic reaction. nih.gov
Friedel-Crafts/Semipinacol Rearrangement Cascade: Chiral phosphoric acids can catalyze the intramolecular asymmetric dearomatization of indoles with cyclobutanones, proceeding through a cascade of Friedel-Crafts alkylation followed by a semipinacol rearrangement to form indolenine-containing structures. researchgate.net
Computational Approaches to Elucidate Reaction Coordinates and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms involving indole and indolenine structures. These methods allow for the calculation of reaction coordinates and the characterization of transition states, providing insights that are often difficult to obtain experimentally.
Fischer Indole Synthesis: Computational studies have been employed to investigate the mechanism of the Fischer indole synthesis, helping to determine the rate-determining step and the influence of substituents on the reaction pathway. researchgate.net
Catalyzed Reactions: DFT calculations have been used to explore the role of catalysts in various indole syntheses. For example, studies on copper-catalyzed indole synthesis from N-aryl enaminones have elucidated the role of the metal catalyst in activating the substrate and facilitating the cyclization step. nih.govufp.pt Similar computational investigations have been applied to understand N-heterocyclic carbene (NHC)-catalyzed reactions for the synthesis of substituted indoles, revealing the key intermediates and the role of the catalyst in polarity reversal. rsc.org
Rearrangement Reactions: Computational methods have provided detailed insights into the mechanisms of acid-catalyzed rearrangements. For instance, DFT calculations and Born-Oppenheimer molecular dynamics simulations have been used to understand the migration process in the rearrangement of spiroindolenines. acs.org In the context of the aza- nih.govnih.gov-Claisen rearrangement of indoles, computational studies have uncovered evidence for non-covalent interactions, such as arene CH-O interactions, that contribute to activation and stereoselectivity. utsouthwestern.edu
The following table highlights some key applications of computational chemistry in studying indole-related reaction mechanisms:
| Reaction Type | Computational Method | Key Insights Gained |
| Fischer Indole Synthesis | DFT | Identification of rate-determining step, substituent effects |
| Copper-Catalyzed Indole Synthesis | DFT | Role of catalyst in substrate activation and cyclization |
| NHC-Catalyzed Indole Synthesis | DFT | Elucidation of key intermediates and catalyst role |
| Acid-Catalyzed Rearrangements | DFT, BOMD | Understanding of migration pathways and stereochemical outcomes |
Advanced Spectroscopic and Structural Characterization of 2,3,3 Trimethyl 3h Indol 7 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,3,3-trimethyl-3H-indol-7-ol, both ¹H and ¹³C NMR are critical for confirming its unique structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, and the hydroxyl proton. The aromatic protons on the benzene (B151609) ring will appear as a set of multiplets in the downfield region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns being indicative of the substitution pattern. The hydroxyl proton will present as a broad singlet, the chemical shift of which can be solvent-dependent. The three methyl groups will give rise to sharp singlet signals in the upfield region of the spectrum. The two geminal methyl groups at the C3 position are expected to be chemically equivalent and thus produce a single, more intense singlet, while the methyl group at the C2 position will have a distinct chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (110-160 ppm), with the carbon atom attached to the hydroxyl group showing a characteristic downfield shift. The quaternary carbon at C3 and the imine carbon at C2 will also have distinct chemical shifts. The methyl carbons will appear in the upfield region (15-30 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 7.5 (multiplets) | 110 - 155 |
| C2-CH₃ | ~2.3 (singlet) | ~15-20 |
| C3-(CH₃)₂ | ~1.3 (singlet) | ~25-30 |
| 7-OH | Variable (broad singlet) | - |
| C2 | - | ~180-190 |
| C3 | - | ~50-60 |
| Aromatic Carbons | - | 110 - 155 |
| C7-OH bearing Carbon | - | ~150-160 |
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
A broad and prominent absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov The sharpness and exact position of this band can be indicative of the extent of hydrogen bonding. The C-H stretching vibrations of the methyl groups and the aromatic ring are expected to appear in the 2850-3100 cm⁻¹ region. The C=N stretching vibration of the indolenine ring typically gives rise to a sharp absorption band in the range of 1620-1690 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching vibration of the phenolic hydroxyl group is expected to produce a band in the 1200-1300 cm⁻¹ range.
For comparison, the IR spectrum of the parent compound, indole (B1671886), shows a characteristic N-H stretch around 3406 cm⁻¹ and aromatic C=C stretching bands between 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net In 2,3,3,4-tetramethylindolenine, a C=N stretching vibration is observed at 1680-1700 cm⁻¹. mdpi.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic/Alkyl C-H | C-H Stretch | 2850 - 3100 |
| Imine (C=N) | C=N Stretch | 1620 - 1690 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Phenolic C-O | C-O Stretch | 1200 - 1300 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the indole aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring.
Indole itself typically exhibits two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. The introduction of a hydroxyl group, an electron-donating group, on the benzene ring is known to cause a bathochromic (red) shift in the absorption maxima. nih.govnih.gov Studies on hydroxyindoles have shown that the position of the hydroxyl group significantly influences the absorption spectrum. nih.gov For instance, the UV-visible spectrum of indole derivatives generally shows peaks in the range of 275-290 nm. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Indole and its derivatives are well-known for their fluorescent properties. The fluorescence emission spectrum of this compound would be expected to show an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are also highly dependent on the molecular structure and the solvent environment. core.ac.uk The presence of the hydroxyl group is anticipated to modulate the fluorescence characteristics compared to the parent 2,3,3-trimethyl-3H-indole.
Interactive Data Table: Expected Electronic Spectroscopy Properties of this compound
| Technique | Parameter | Expected Range |
| UV-Vis Absorption | λ_max | 270 - 310 nm |
| Fluorescence | λ_emission | 320 - 380 nm |
| Fluorescence | Stokes Shift | 30 - 80 nm |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (ESI-TOF, MALDI-TOF)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) mass analyzers are commonly used soft ionization techniques that are well-suited for the analysis of organic molecules like this compound.
In ESI-TOF, the sample is ionized by creating a fine spray of charged droplets, leading to the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. This technique is particularly useful for obtaining accurate mass measurements, which can be used to determine the elemental composition of the molecule.
MALDI-TOF involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. This technique is also capable of providing accurate molecular weight information.
The mass spectrum of this compound would show a prominent molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum, particularly in tandem mass spectrometry (MS/MS) experiments, would provide valuable structural information. For example, the fragmentation of the parent compound 2,3,3-trimethyl-3H-indole shows a top peak at m/z 144, corresponding to the loss of a methyl group. nih.govnist.gov Similar fragmentation pathways, as well as those involving the hydroxyl group, would be expected for the 7-hydroxy derivative.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Fragment |
| ESI-TOF | Positive | [M+H]⁺ | Molecular Ion |
| ESI-TOF | Negative | [M-H]⁻ | Molecular Ion |
| MALDI-TOF | Positive | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Molecular Ion Adducts |
| MS/MS | - | [M-CH₃]⁺ | Loss of a methyl group |
| MS/MS | - | Fragments related to the indole ring and hydroxyl group | Structural fragments |
X-ray Crystallography for Solid-State Structural Determination
While the crystal structures of some indole derivatives have been reported, a search of the available literature did not yield a crystal structure for this compound. beilstein-journals.org The ability to obtain suitable single crystals is often a limiting factor in this technique. If a crystal structure were to be determined, it would provide invaluable data for understanding the structure-property relationships of this compound.
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC, TLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are all applicable to the analysis of this compound.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is likely to be amenable to GC analysis, possibly after derivatization of the hydroxyl group to increase its volatility. GC can be used to assess the purity of a sample and to separate it from related impurities. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be a suitable method for the analysis of this compound. The retention time of the compound would be dependent on its polarity. HPLC is also a powerful tool for the preparative purification of the compound. The separation of closely related isomers of hydroxylated compounds has been successfully achieved using HPLC. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for monitoring the progress of reactions and for the preliminary assessment of sample purity. A suitable solvent system can be developed to achieve good separation of this compound from starting materials and byproducts. The spots on the TLC plate can be visualized under UV light due to the chromophoric nature of the indole ring.
Interactive Data Table: Suitable Chromatographic Techniques for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| GC | Capillary column (e.g., DB-5) | Inert gas (e.g., He, N₂) | Purity assessment, separation of volatile impurities |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | Purity assessment, quantification, preparative separation |
| TLC | Silica gel | Hexane/Ethyl Acetate (B1210297) or Dichloromethane/Methanol | Reaction monitoring, purity assessment |
Research on Biological Mechanisms and Molecular Interactions of 2,3,3 Trimethyl 3h Indol 7 Ol Derivatives in Vitro and in Vivo Non Clinical Studies
Exploration of Molecular Targets and Biological Pathways Modulated by Indole (B1671886) Derivatives (e.g., NF-κB, COX-2 pathways)
Indole compounds have been shown to modulate key signaling pathways involved in inflammation and cancer. Studies focusing on indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) reveal their capacity to disrupt multiple cellular signaling cascades, including the PI3K/Akt/mTOR pathway. nih.govnih.gov A crucial downstream target of this pathway is the nuclear factor-kappa B (NF-κB), a central transcription factor in the development and progression of human cancers. nih.gov Indole compounds effectively modulate NF-κB signaling, which may explain their ability to inhibit cancer cell invasion and angiogenesis. nih.govnih.gov
The anti-inflammatory properties of indole derivatives are also linked to their interaction with the cyclooxygenase (COX) enzymes. Prostaglandins, key mediators in the inflammation process, are synthesized from arachidonic acid by COX enzymes. nih.gov There are two main isoforms, COX-1, which is involved in physiological functions, and COX-2, which is induced during inflammation. nih.govnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) with an indole scaffold, such as indomethacin, function by inhibiting these enzymes. tandfonline.com Research has focused on developing indole derivatives that selectively inhibit COX-2 to reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.govnih.govresearchgate.net Docking studies have shown that certain indole derivatives can bind effectively to the COX-2 active site, with interactions similar to established inhibitors like indomethacin. nih.gov For example, one study identified a synthetic indole derivative that selectively inhibited COX-2 expression and demonstrated gastric-sparing activity. nih.gov
Table 1: Molecular Targets of Indole Derivatives
| Target Pathway | Key Molecules | Biological Effect | References |
|---|---|---|---|
| PI3K/Akt/mTOR | Akt, mTOR | Deregulation of cancer cell signaling | nih.govnih.gov |
| NF-κB | NF-κB, IκB, IKK | Inhibition of invasion, angiogenesis, and drug resistance | nih.gov |
| Cyclooxygenase (COX) | COX-1, COX-2 | Inhibition of prostaglandin (B15479496) synthesis, anti-inflammatory effects | nih.govnih.govtandfonline.com |
Enzyme Inhibition Studies (e.g., Choline Kinase, Cholinesterases) by Indole-based Compounds
Indole alkaloids have been identified as potent inhibitors of cholinesterases, enzymes critical for neurotransmission. karger.com Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for drugs used in the management of neurodegenerative diseases like Alzheimer's disease. karger.comnih.gov The nitrogen-containing structure of alkaloids is thought to facilitate interaction with the active site of these enzymes. karger.com
Numerous studies have reported the cholinesterase inhibitory activity of indole alkaloids isolated from various plant species. For instance, alkaloids from Rauvolfia reflexa and Psychotria species have demonstrated strong to moderate inhibition of both AChE and BChE. karger.comnih.gov Kinetic studies have revealed different modes of inhibition, including non-competitive and time-dependent inhibition. nih.gov The indoloquinoline alkaloid cryptolepine (B1217406) and its bromo-derivative have been identified as potent dual inhibitors of both AChE and BChE. monash.edu
Table 2: Cholinesterase Inhibition by Indole Alkaloids
| Compound/Source | Target Enzyme(s) | IC50 Values (µM) | Reference |
|---|---|---|---|
| Rescinnamine (Rauvolfia reflexa) | AChE, BChE | 11.01 (AChE), 8.06 (BChE) | karger.com |
| Prunifoleine (Psychotria) | AChE, BChE | 10 (AChE), 100 (BChE) | nih.gov |
| 14-Oxoprunifoleine (Psychotria) | AChE, BChE | 3.39 (AChE), 11 (BChE) | nih.gov |
| Cryptolepine | AChE, BChE | 0.485 (human AChE), 0.699 (BChE) | monash.edu |
| 2-Bromo-cryptolepine | AChE, BChE | 0.868 (human AChE), 0.770 (BChE) | monash.edu |
Investigation of In Vitro Cellular Activities and Underlying Mechanisms (e.g., anti-inflammatory mechanisms, antiproliferative effects in cancer cell lines via apoptosis modulation, antiviral mechanisms)
Anti-inflammatory Mechanisms: In vitro studies have consistently demonstrated the anti-inflammatory potential of indole derivatives. These compounds have been shown to inhibit the production of key inflammatory mediators in cell models. For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indole derivatives significantly reduced the levels of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemrxiv.orgnih.govrsc.org The mechanism often involves the downregulation of the protein expression of inducible nitric oxide synthase (iNOS) and COX-2. chemrxiv.org
Antiproliferative Effects in Cancer Cell Lines: Indole derivatives exhibit broad-spectrum antiproliferative activity against various human cancer cell lines, including breast, colon, lung, prostate, and leukemia cells. mdpi.comnih.govresearchgate.nettandfonline.comnih.gov The underlying mechanisms are often multifactorial, involving cell cycle arrest and the induction of apoptosis. mdpi.comnih.gov For instance, certain indole-aryl amides have been shown to cause cell cycle arrest in the G1 phase and promote apoptosis in colon cancer cells (HT29) by up-regulating the pro-apoptotic protein Bax and the cell cycle inhibitor p21. nih.govnih.gov Other derivatives have been found to induce apoptosis in breast cancer cells by inhibiting the EGFR pathway and its downstream signaling molecules like STAT3, Akt, and ERK1/2. researchgate.net
Antiviral Mechanisms: The indole scaffold is a key pharmacophore in several antiviral agents. nih.govnih.gov Indole derivatives have shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and Hepatitis C Virus (HCV). nih.govnih.gov Their mechanisms of action are diverse and can target various stages of the viral life cycle. nih.gov Some derivatives act as entry and fusion inhibitors, exemplified by Arbidol (Umifenovir), which has a broad spectrum of activity. nih.gov Others function as reverse transcriptase inhibitors, a crucial class of drugs for treating HIV. nih.gov Additionally, indole derivatives have been developed as inhibitors of other viral enzymes like integrase and protease. nih.gov Recent research has also explored indole-3-carboxylic acid derivatives that exhibit antiviral activity by activating Toll-like receptors (TLRs) of the innate immune system, leading to the production of interferons and pro-inflammatory cytokines. mdpi.com
Non-Clinical In Vivo Studies Focusing on Mechanism of Action in Animal Models (e.g., modulation of nociception pathways)
In vivo studies using animal models have substantiated the anti-inflammatory and antinociceptive (pain-relieving) effects observed in vitro. In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, indole and indazole derivatives have been shown to significantly inhibit edema formation in a dose- and time-dependent manner. nih.govnih.gov
The antinociceptive activity has been evaluated using models such as the acetic acid-induced writhing test and the hot plate test. tandfonline.com Some indole derivatives have demonstrated a significant reduction in abdominal writhing, suggesting a peripheral analgesic effect. tandfonline.com The mechanism is thought to involve the inhibition of inflammatory mediators. tandfonline.com For example, one study suggested that the antinociceptive and anti-inflammatory effects of a particular indole derivative might be due to its action as a central anti-nociceptive agent and a peripheral inhibitor of painful inflammation, linked to its ability to inhibit COX-1 and COX-2. tandfonline.com Another study on 11-oxooleanolic acid derivatives with an indole moiety showed potent anti-inflammatory effects in a TPA-induced ear inflammation mouse model. nih.gov
Studies on Microbial Interactions and Antimicrobial Mechanisms
Indole and its derivatives possess significant antimicrobial and antibiofilm activities against a wide range of pathogenic microorganisms, including drug-resistant strains. nih.govasm.orgresearchgate.net They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii), as well as fungi like Candida albicans. nih.govasm.orgnih.govturkjps.org
The antimicrobial mechanisms of indole derivatives are multifaceted. They are known to inhibit the NorA efflux pump in S. aureus, a key contributor to antibiotic resistance. turkjps.org In extensively drug-resistant Acinetobacter baumannii (XDRAB), selected indole agents like 7-hydroxyindole (B18039) not only exhibit direct antimicrobial effects but also act synergistically with conventional antibiotics. nih.govasm.org Furthermore, at sub-inhibitory concentrations, these compounds can effectively inhibit biofilm formation and even eradicate mature biofilms. nih.govasm.org Mechanistically, this has been linked to the downregulation of genes involved in quorum sensing, a cell-to-cell communication system that regulates biofilm formation and virulence. nih.govnih.gov
Table 3: Antimicrobial Activity of Selected Indole Derivatives
| Compound/Derivative Class | Target Microorganism | Activity | Reference |
|---|---|---|---|
| Indole-triazole derivative | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MIC values of 3.125-50 µg/mL | turkjps.org |
| 7-Hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Potent antimicrobial and antibiofilm activity | nih.govasm.org |
| 5-Iodoindole | XDRAB | Potent antimicrobial and antibiofilm activity | nih.govasm.org |
| Indole derivatives | Serratia marcescens | Inhibition of biofilm formation and quorum sensing | nih.gov |
Biosynthetic Routes and Metabolic Transformations of Indole Compounds in Biological Systems
The primary precursor for the biosynthesis of most indole alkaloids in plants and fungi is the amino acid L-tryptophan. nih.govyoutube.com The biosynthesis begins with the conversion of chorismate via the shikimic acid pathway to produce tryptophan. nih.gov In plants, a common first step in alkaloid synthesis is the decarboxylation of tryptophan to form tryptamine. youtube.com Tryptamine then condenses with secologanin (B1681713) to form strictosidine, a universal precursor for a vast array of monoterpene indole alkaloids. youtube.comfrontiersin.org
In biological systems, indole compounds undergo various metabolic transformations. In the gut, tryptophanase-expressing bacteria metabolize dietary tryptophan into indole. frontiersin.orgnih.gov This indole can be absorbed and further processed in the liver, primarily by cytochrome P450 enzymes (like CYP2E1), which oxidize it to indoxyl. researchgate.net Indoxyl is subsequently sulfonated to form indoxyl sulfate, a uremic toxin. nih.govresearchgate.net Bacteria are also capable of degrading indole through several pathways. Aerobic degradation can proceed via intermediates like indoxyl, isatin, and anthranilic acid. nih.govresearchgate.net Furthermore, various oxygenase enzymes can biotransform indole into valuable compounds like indigo. frontiersin.orgnih.gov Some bacterial pathways can convert indole into indole-3-acetic acid, a significant plant hormone, through a tryptophan-independent route. nih.gov
Biocatalytic Transformations and Enantioselective Syntheses of Chiral Indole Derivatives
The synthesis of chiral indole-containing molecules is of great importance due to their prevalence in pharmaceuticals and bioactive compounds. snnu.edu.cnresearchgate.net While traditional chemical synthesis has been extensively explored, achieving enantioselectivity directly during the formation of the indole ring has been a more recent development. snnu.edu.cnresearchgate.net
Biocatalysis, using enzymes to perform chemical transformations, offers a powerful tool for the enantioselective synthesis of chiral indole derivatives. acs.org Enzymes provide the necessary chiral environment for stereocontrolled reactions. acs.org For instance, ketoreductases have been used for the asymmetric reduction of ketone-containing indole precursors to furnish chiral alcohols with high enantioselectivity. acs.org This enzymatic step can be combined with other chemical reactions, such as a Michael addition, in a cascade process to build complex chiral indole structures. acs.org
In addition to biocatalysis, asymmetric organocatalysis using chiral catalysts like chiral phosphoric acids has emerged as a highly effective strategy. snnu.edu.cnnih.gov These catalysts have been successfully applied in various indolization reactions, including enantioselective Fischer indolizations and reactions of indoles with imino esters, to produce chiral indole derivatives in high yields and with excellent enantioselectivity. snnu.edu.cnnih.gov These methods provide efficient access to unnatural α-amino acid derivatives containing an indole moiety. nih.gov
Applications of 2,3,3 Trimethyl 3h Indol 7 Ol and Its Derivatives in Advanced Chemical Research and Materials Science
Utilization as Intermediates in the Synthesis of Complex Organic Molecules
The 2,3,3-trimethyl-3H-indole core is a fundamental building block in organic synthesis, particularly for constructing larger, more complex heterocyclic systems. The synthesis of the 7-hydroxy derivative typically proceeds through a multi-step sequence, starting with the Fischer indole (B1671886) synthesis. nih.gov This classic reaction, discovered by Hermann Emil Fischer in 1883, produces the indole ring system from a substituted phenylhydrazine (B124118) and a ketone under acidic conditions. nih.gov
To obtain the 7-hydroxy functionality, a common strategy involves the nitration of the 2,3,3-trimethyl-3H-indole precursor. For instance, the reaction of o-nitrophenylhydrazine with isopropyl methyl ketone in an acetic acid/HCl mixture yields 2,3,3-trimethyl-7-nitroindolenine. nih.govnih.gov This nitro-substituted intermediate is crucial as the nitro group can be readily reduced to an amino group (7-amino-2,3,3-trimethyl-3H-indole). The resulting amine can then be converted to the target 7-hydroxy compound via diazotization followed by hydrolysis.
The 7-hydroxy- and 7-amino-substituted indolenine derivatives are valuable intermediates for several reasons:
Introduction of Functional Groups : The hydroxyl and amino groups provide reactive sites for further chemical modifications, allowing for the attachment of other molecular fragments.
Modulation of Electronic Properties : These substituents act as strong electron-donating groups, influencing the reactivity and spectroscopic properties of the indole ring.
Synthesis of Polymethine Dyes : The quaternized form of these indolenine bases is a key precursor for synthesizing various classes of dyes, including cyanines and squaraines, where the 7-hydroxy group can tune the final optical properties.
The versatility of indole derivatives as synthetic intermediates has made them central to the development of a wide range of medicinally important compounds and functional materials. nih.govopenmedicinalchemistryjournal.com
Development of Fluorescent Probes and Imaging Agents based on Indole-derived Chromophores (e.g., Cyanine (B1664457) Dyes, Squarylium-based sensors)
The 2,3,3-trimethyl-3H-indole scaffold is a cornerstone in the design of fluorescent dyes, particularly cyanine and squarylium dyes. cymitquimica.comtcichemicals.com These dyes are characterized by their strong absorption and emission properties, making them highly suitable for bio-imaging and sensing applications. mdpi.com
Cyanine Dyes: Cyanine dyes consist of two nitrogen-containing heterocycles, such as indole, linked by a polymethine chain. tcichemicals.com The 2,3,3-trimethyl-3H-indole moiety is frequently used to form the indolenine end-groups in these dyes. The quaternization of the indolenine nitrogen makes the adjacent methyl group at the C2 position highly acidic, enabling condensation reactions to form the polymethine bridge. The presence of a 7-hydroxy group acts as a powerful electron-donating group, which can induce a bathochromic (red) shift in the absorption and emission spectra of the dye. This allows for the fine-tuning of the dye's optical properties for specific applications, such as near-infrared (NIR) imaging.
Squarylium Dyes: These dyes feature a central, electron-deficient squaric acid core flanked by two electron-rich moieties, which are often derived from indolenine precursors. The reaction of 2,3,3-trimethyl-3H-indol-7-ol with squaric acid would produce a symmetrical squarylium dye. The strong intramolecular charge-transfer character of these dyes results in intense and sharp absorption bands in the visible or NIR region. The 7-hydroxy group enhances the electron-donating ability of the indole nucleus, which is critical for achieving long-wavelength absorption and high molar extinction coefficients.
The functionalization of these indole-derived chromophores allows for their use as fluorescent probes. For instance, the hydroxyl group can be modified to create a specific binding site for an analyte, leading to a detectable change in fluorescence upon binding. These probes are widely used in cellular and molecular biology for imaging and quantification. cymitquimica.com
Table 1: Influence of Indole Substituents on Dye Properties
| Dye Class | Core Structure | Role of 2,3,3-trimethyl-3H-indole unit | Effect of 7-OH group |
| Cyanine Dyes | Two N-heterocycles linked by a polymethine chain | Forms the terminal heterocyclic system | Red-shifts absorption/emission, enhances fluorescence |
| Squarylium Dyes | Central squaric acid core with two donor groups | Acts as the electron-donating end-group | Enhances electron-donating strength, increases absorption wavelength |
Applications in Analytical Chemistry: Design of Chromogenic and Fluorogenic Sensors
The unique electronic and photophysical properties of indole derivatives make them excellent candidates for the development of chemical sensors. consensus.app Chromogenic and fluorogenic sensors built upon the this compound scaffold can be designed for the detection of various analytes, including metal ions, anions, and pH changes. nih.govresearchgate.net
pH Sensing: The phenolic hydroxyl group at the 7-position has a specific pKa value and can be deprotonated under basic conditions or protonated under acidic conditions. This protonation/deprotonation equilibrium can significantly alter the intramolecular charge-transfer characteristics of the molecule, leading to distinct changes in its color (chromogenic response) or fluorescence (fluorogenic response). This property allows for the development of highly sensitive pH sensors. nih.gov Research on indole-based derivatives has demonstrated their utility in creating colorimetric pH sensors and fluorescent test papers. nih.gov
Ion Sensing: The 7-hydroxy group can also serve as a recognition site for metal ions or as a hydrogen-bond donor for anions. The binding of an analyte to this site can disrupt the electronic structure of the molecule, causing a measurable optical signal. For example, squarylium-based sensors incorporating the 2,3,3-trimethylindolenine (B142774) moiety have been developed for the chromogenic detection of various anions. sigmaaldrich.com Similarly, rhodamine-based sensors, which often incorporate heterocyclic components, have been designed for the dual sensing of cations like aluminum(III) and anions like fluoride. nih.gov The integration of a 7-hydroxyindole (B18039) unit could provide a specific binding pocket to enhance the selectivity and sensitivity of such sensors.
The development of these sensors is a significant area of research in analytical chemistry, with applications in environmental monitoring, clinical diagnostics, and industrial process control. researchgate.net
Integration into Functional Materials: Research on Photochromic Materials, Organic Pigments, and Optoelectronic Applications (e.g., OLEDs, Aggregation-Induced Emission materials)
The robust chemical nature and favorable electronic properties of indole derivatives have led to their incorporation into a variety of advanced functional materials.
Photochromic Materials: These materials can reversibly change their color upon exposure to light. Spiropyrans are a well-known class of photochromic compounds that often incorporate an indoline (B122111) part and a chromene part. The 2,3,3-trimethyl-3H-indole structure is a common precursor for the indoline portion of spiropyrans. rsc.org Upon UV irradiation, the spiro C-O bond cleaves, allowing for rotation and the formation of a planar, conjugated merocyanine (B1260669) form, which is intensely colored. The electronic nature of substituents on the indole ring, such as a 7-hydroxy group, can influence the stability, color, and switching kinetics of the photochromic system.
Organic Pigments and Dyes: The intense absorption properties of dyes derived from this compound, such as cyanine and squarylium dyes, make them suitable for use as organic pigments. Their applications range from traditional dyeing to high-tech uses in optical recording media and solar cells. tcichemicals.com
Optoelectronic Applications:
Organic Light-Emitting Diodes (OLEDs): Indole-based compounds are recognized for their excellent hole-transporting and luminescent properties, making them promising materials for OLEDs. ktu.edu The incorporation of indole derivatives can lead to devices with high brightness and low turn-on voltages. ktu.edu
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation in the solid state. acs.org This property is highly desirable for applications like OLEDs and biological imaging. researchgate.net Tetraphenylethylene (TPE) derivatives substituted with indole moieties have been shown to exhibit AIE characteristics, acting as potential blue emitters for OLEDs. acs.org The electron-donating 7-hydroxy group on the indole ring could be used to tune the emission color and efficiency of AIE-active materials. rsc.org
Table 2: Functional Materials Derived from Indole Scaffolds
| Material Type | Application | Role of Indole Moiety | Potential Influence of 7-OH Group |
| Photochromic Materials | Optical switches, smart windows | Forms the indoline part of spiropyrans | Modulates color and switching speed of the merocyanine form |
| OLEDs | Displays, solid-state lighting | Acts as an emitter or host material | Tunes emission color and device efficiency |
| AIE Materials | Bio-imaging, OLEDs | Induces AIE properties through restricted intramolecular rotation | Shifts emission wavelength, enhances quantum yield in the aggregate state |
Role in Advanced Materials Science and Nanotechnology Research
The applications of this compound and its derivatives extend into the interdisciplinary fields of materials science and nanotechnology. The ability to synthesize functional dyes and polymers from this core structure provides a platform for creating novel nanomaterials with tailored optical and electronic properties.
Theranostic Nanocarriers: Dyes derived from substituted indolenines, such as heptamethine cyanine dyes, can self-assemble into nanostructures. These nano-assemblies can serve as theranostic agents, combining therapeutic action (e.g., photothermal therapy) with diagnostic imaging (e.g., fluorescence or photoacoustic imaging) for applications like image-guided cancer therapy. sigmaaldrich.com
Nanostructured Sensors: Indole-derived functional molecules can be integrated into nanostructured materials, such as polymer nanoparticles or hydrogels, to create highly sensitive and portable sensors. For example, spiropyran-containing polymers have been synthesized for the detection of metal ions. sigmaaldrich.com The unique properties of nanomaterials, such as high surface area, can enhance the performance and response time of these sensors.
Bioconjugation and Imaging: The fluorescent properties of indole derivatives are valuable in nanotechnology for labeling and tracking biomolecules and nanoparticles. mdpi.com Water-soluble cyanine dyes are routinely used as fluorescent probes in biochemical research. tcichemicals.com The 7-hydroxy group can serve as a handle for conjugation to other molecules or surfaces, facilitating the development of targeted imaging agents and functionalized nanoparticles for biological applications.
The continued exploration of synthetic modifications to the this compound scaffold is expected to yield new materials with enhanced functionalities, further expanding their role in cutting-edge research and technology.
Future Research Directions and Emerging Trends in 2,3,3 Trimethyl 3h Indol 7 Ol Chemistry
Development of Sustainable and Green Synthetic Methodologies for Indole (B1671886) Derivatives
The chemical synthesis of indole derivatives is progressively shifting away from conventional methods that often require harsh conditions and generate hazardous byproducts. tandfonline.comtandfonline.com Future research will prioritize the development of green and sustainable synthetic routes. These methodologies aim to improve efficiency, reduce waste, and minimize environmental impact by adhering to the principles of green chemistry. tandfonline.comresearchgate.net
Key areas of development include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. tandfonline.comtandfonline.com
Mechanochemistry: Solvent-free reaction conditions are a central goal of green chemistry. Mechanochemical methods, such as ball milling, induce reactions in the solid state, eliminating the need for bulk solvents and reducing waste. rsc.org
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step from three or more starting materials. rsc.orgnih.gov This atom-economical approach reduces the number of synthetic steps and purification processes required.
Green Catalysts and Solvents: The use of non-toxic, reusable catalysts, such as nanocatalysts or biocatalysts, is a growing trend. researchgate.netbeilstein-journals.org Similarly, replacing traditional volatile organic solvents with environmentally benign alternatives like water or ionic liquids is a critical aspect of sustainable synthesis. researchgate.net
Table 1: Emerging Green Synthetic Methodologies for Indole Derivatives
| Methodology | Core Principle | Potential Advantages for 2,3,3-trimethyl-3H-indol-7-ol Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation | Faster reaction rates, improved yields, reduced side products |
| Mechanochemistry | Solvent-free reactions induced by mechanical force | Elimination of solvent waste, potential for novel reactivity |
| Multicomponent Reactions | Combining three or more reactants in a single step | High atom economy, increased efficiency, rapid library generation |
| Green Catalysis | Use of eco-friendly catalysts (e.g., nanocatalysts) | Reusability, reduced toxicity, mild reaction conditions |
| Aqueous Media Synthesis | Utilizing water as a reaction solvent | Enhanced safety, low cost, environmental compatibility |
Advanced Characterization Techniques for Real-time Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of complex molecules like this compound. Future research will increasingly rely on advanced analytical techniques that allow for the real-time, in-situ monitoring of chemical transformations. These methods provide valuable data on the formation of intermediates, reaction rates, and the influence of various parameters, enabling precise process control and optimization.
Prospective techniques for studying indole synthesis include:
Process Analytical Technology (PAT): Integration of in-line spectroscopic techniques (e.g., FT-IR, Raman, NMR) into reaction vessels.
Mass Spectrometry: Real-time analysis of reaction mixtures to identify and quantify reactants, intermediates, and products.
Single Crystal X-ray Diffraction: While traditionally used for final product characterization, advancements may allow for the study of crystalline intermediates. rsc.org
Synergistic Integration of Computational Predictions with Experimental Validation
The integration of computational chemistry with experimental work is revolutionizing chemical research. indexcopernicus.com In the context of this compound, computational tools can significantly accelerate the discovery and optimization process. By predicting molecular properties, reaction pathways, and biological activities, in silico methods can guide experimental design, reducing the time and resources spent on trial-and-error approaches. nih.govresearchgate.net
Key synergistic applications include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, predict spectroscopic properties, and assess the stability of intermediates and transition states. mdpi.comnih.gov
Molecular Docking: Simulating the interaction of this compound derivatives with biological targets (e.g., enzymes, receptors) to predict binding affinity and mode of action, thereby guiding the design of new therapeutic agents. nih.govrsc.org
ADMET Prediction: In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify drug candidates with favorable pharmacokinetic profiles early in the discovery pipeline. indexcopernicus.com
Exploration of Novel Biological Targets and Mechanisms of Action
Indole derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.goveurekaselect.comresearchgate.net A significant future research direction for this compound will be the systematic exploration of its biological potential. This involves screening against a broad range of molecular targets to uncover novel therapeutic applications.
Emerging areas for biological investigation include:
Kinase Inhibition: Many cancers are driven by aberrant kinase activity, and indole-based structures have proven effective as kinase inhibitors. benthamdirect.commdpi.com
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a validated anticancer strategy, and the indole scaffold is present in several potent tubulin inhibitors. nih.govnih.gov
Antimicrobial Targets: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Indole derivatives have shown promise by disrupting bacterial membranes and inhibiting biofilm formation. nih.goveurekaselect.com
Neurodegenerative Disease Targets: The indole core is found in neurotransmitters like serotonin, and derivatives are being investigated for their potential to modulate targets relevant to diseases like Alzheimer's. nih.gov
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Therapeutic Area | Rationale |
|---|---|---|
| Protein Kinases | Oncology | Indole is a "privileged scaffold" for kinase inhibitors. benthamdirect.com |
| Tubulin | Oncology | Indole alkaloids are known to inhibit tubulin polymerization. nih.gov |
| Bacterial Enzymes/Membranes | Infectious Diseases | Indole compounds exhibit potent activity against multidrug-resistant bacteria. nih.gov |
| Cholinesterases/MAO | Neurodegenerative Diseases | Indole-based structures can be designed as multifunctional agents for Alzheimer's. rsc.orgnih.gov |
| Viral Proteins | Virology | The indole nucleus is present in various compounds with antiviral properties. researchgate.net |
Design and Synthesis of Multi-functional Indole-based Systems for Advanced Applications
The concept of multi-target drugs or multi-functional molecules is a growing trend in drug discovery, aimed at addressing complex diseases with a single chemical entity. nih.gov The versatile indole scaffold is an ideal platform for designing such systems. Future research on this compound could focus on creating hybrid molecules that combine its core structure with other pharmacophores to achieve synergistic effects or to engage multiple biological targets simultaneously. nih.gov For example, derivatives could be designed to possess both antioxidant and antiproliferative properties for cancer therapy or to inhibit multiple enzymes involved in the pathology of Alzheimer's disease. nih.govnih.gov
Expansion into Interdisciplinary Research Areas (e.g., Chemical Biology, Nanomaterials)
The unique chemical and photophysical properties of the indole ring open up avenues for its use beyond traditional pharmacology. The expansion of this compound research into interdisciplinary fields represents a major growth area.
Chemical Biology: Indole-based fluorescent probes can be developed to visualize and study biological processes within living cells. The specific structure of this compound could be modified to create sensors for specific ions or biomolecules. acs.org
Nanomaterials: The incorporation of indole derivatives into nanomaterials is an emerging field with applications in drug delivery, diagnostics, and catalysis. nih.govnih.gov For instance, this compound could be functionalized and attached to nanoparticles to create targeted drug delivery systems, potentially improving therapeutic efficacy and reducing side effects. nanochemres.orgscientific.net Polyindole-based nanocomposites are also being explored for their unique electrochemical properties in applications like sensors and energy storage. materialsciencejournal.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
